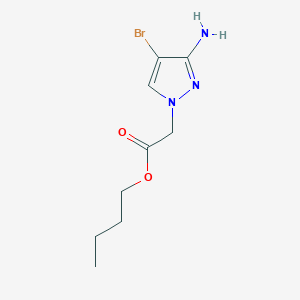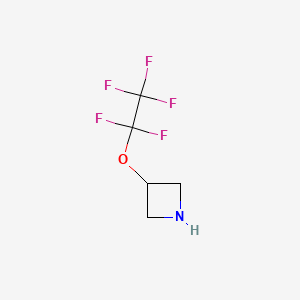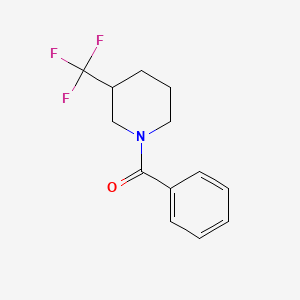
Potassium trifluoro(2-methylquinolin-6-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylquinolin-6-yl)borate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. Organotrifluoroborates are known for their unique reactivity patterns and are often used in various synthetic transformations, including carbon-carbon and carbon-heteroatom bond-forming processes .
Métodos De Preparación
The synthesis of potassium trifluoro(2-methylquinolin-6-yl)borate typically involves the reaction of 2-methylquinoline with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium bis(trimethylsilyl)amide (KHMDS). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods for organotrifluoroborates often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Potassium trifluoro(2-methylquinolin-6-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methylquinolin-6-yl)borate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)borate in cross-coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond with an aryl or vinyl halide. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling mechanism .
Comparación Con Compuestos Similares
Potassium trifluoro(2-methylquinolin-6-yl)borate can be compared with other similar organotrifluoroborate compounds, such as:
Potassium trifluoro(quinolin-6-yl)borate: Similar in structure but without the methyl group at the 2-position.
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate: Contains a pyrrolidine ring instead of a quinoline ring.
Potassium (trifluoromethyl)trimethylborate: Contains a trifluoromethyl group instead of a quinoline ring.
The uniqueness of this compound lies in its specific reactivity and stability, which make it a valuable reagent in various synthetic transformations.
Propiedades
Fórmula molecular |
C10H8BF3KN |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-methylquinolin-6-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
Clave InChI |
KUECFMIPBLPJHJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)






